molecular formula C25H21N3O2 B5083675 7-(phenylcarbonyl)-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

7-(phenylcarbonyl)-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5083675
M. Wt: 395.5 g/mol
InChI Key: FNALTXYLEFCPQV-UHFFFAOYSA-N
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Description

7-(Phenylcarbonyl)-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a novel synthetic compound offered for research and development purposes. It features the 1,4-benzodiazepine core structure, which is a privileged scaffold in medicinal chemistry known for its wide range of biological activities . The specific substitution pattern with a phenylcarbonyl group at the 7-position and a pyridin-3-yl group at the 11-position is designed to explore new structure-activity relationships. Analogs of the 1,4-benzodiazepine family have been extensively investigated for their potential as anxiolytics, anticonvulsants, and hypnotics . Furthermore, certain derivatives have shown promise as non-nucleoside HIV-1 reverse transcriptase inhibitors and some pyrrolo-fused variants are potent DNA-interactive agents with antitumor properties . The presence of the pyridine ring in this particular compound may enhance its potential for interaction with biological targets and improve solubility characteristics. This product is intended for use in biological screening, hit-to-lead optimization studies, and investigations into the mechanism of action of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-benzoyl-6-pyridin-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c29-22-10-4-9-20-23(22)24(18-8-5-13-26-15-18)28-19-12-11-17(14-21(19)27-20)25(30)16-6-2-1-3-7-16/h1-3,5-8,11-15,24,27-28H,4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNALTXYLEFCPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CN=CC=C5)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(phenylcarbonyl)-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multistep organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of acetophenone with iodine in DMSO, followed by the addition of 2-aminobenzyl alcohol, can yield the desired product through a series of dicyclization and ring-opening sequences .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

7-(phenylcarbonyl)-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(phenylcarbonyl)-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 7-(phenylcarbonyl)-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Dibenzodiazepine Derivatives

Compound Name Position 7 Substituent Position 11 Substituent Key Functional Groups Melting Point (°C) Yield (%)
Target Compound Phenylcarbonyl Pyridin-3-yl Carbonyl, Pyridine Not Reported Not Reported
6e () Acetyl p-Nitrobenzoyl Nitro, Acetyl 230 (decomp.) 75
6f () Acetyl p-Cyclohexylbenzoyl Cyclohexyl, Acetyl 152–153 70
6g () Acetyl p-Bromobenzoyl Bromo, Acetyl 239–240 77
3-(4-Chlorophenyl)-11-(pyridin-2-yl) () N/A (Chlorophenyl at position 3) Pyridin-2-yl Chlorophenyl, Pyridine Not Reported Not Reported
3-(4-Methoxyphenyl)-11-[4-(trifluoromethyl)phenyl] () N/A (Methoxyphenyl at position 3) 4-(Trifluoromethyl)phenyl Methoxy, Trifluoromethyl Not Reported Not Reported

Key Observations:

  • Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., nitro in 6e) correlate with higher decomposition temperatures due to increased intermolecular interactions. The target compound’s phenylcarbonyl group may confer intermediate stability compared to nitro or bromo substituents .
  • Pyridine Positional Isomerism: The target compound’s pyridin-3-yl group (vs. pyridin-2-yl in ) may alter hydrogen-bonding capacity or π-stacking interactions in biological systems .
  • Solubility and Lipophilicity: The methoxy and trifluoromethyl groups in suggest enhanced solubility and membrane permeability, respectively. The target compound’s phenylcarbonyl group could balance polarity and lipophilicity .

Structural Confirmation and Spectral Data

  • X-ray Diffraction: Used to confirm the structure of 6e (), highlighting the importance of crystallography in validating complex heterocycles.
  • NMR Spectroscopy: ¹H and ¹³C NMR data () resolve substituent-specific shifts. For example:
    • Acetyl groups in 6e–6g produce distinct methyl signals (~2.1–2.3 ppm).
    • Aromatic protons in the pyridin-3-yl group of the target compound would likely appear downfield (7.5–8.5 ppm) .

Potential Structure-Activity Relationships (SAR)

While biological data are absent in the evidence, structural trends suggest:

  • Electron-Withdrawing Groups: Nitro (6e) or bromo (6g) substituents may enhance binding affinity to electrophilic targets.
  • Pyridine vs. Benzene Rings: The pyridin-3-yl group in the target compound could improve solubility or receptor selectivity compared to purely aromatic substituents .
  • Bulk and Steric Effects: The cyclohexyl group in 6f may hinder metabolic degradation, whereas the target’s phenylcarbonyl offers a balance of size and electronic properties .

Biological Activity

7-(Phenylcarbonyl)-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo diazepine family. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer therapy and neurodegenerative diseases. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N4OC_{22}H_{22}N_{4}O with a molecular weight of approximately 358.44 g/mol. The structure features a dibenzodiazepine core with a phenylcarbonyl and pyridine substituent, which may contribute to its biological properties.

Research indicates that compounds similar to this compound may interact with specific enzymes and receptors in the body. For instance:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Compounds with similar scaffolds have shown significant inhibitory activity against DHFR, an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition can lead to apoptosis in cancer cells by disrupting their ability to proliferate .

Antitumor Activity

A study evaluated the antitumor potential of related compounds against various human cancer cell lines. The findings demonstrated that certain derivatives exhibited potent growth inhibition:

CompoundTGI (μM)GI50 (μM)LC50 (μM)
Compound 2016.23.350.1
Compound 2367.76.6100

These compounds showed better activity compared to standard agents like 5-fluorouracil . The mechanism involved cell-cycle arrest and induction of apoptosis via caspase activation.

Neuroprotective Effects

The compound's potential neuroprotective effects have also been explored due to its interaction with β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. Inhibition of BACE1 can reduce amyloid-beta peptide formation, a hallmark of Alzheimer's pathology . Compounds with similar structures have been suggested to modulate this pathway effectively.

Case Study 1: Antitumor Efficacy

In a study involving SNB-75 glioblastoma cells treated with a derivative of the compound:

  • Apoptosis Induction : The treatment resulted in a significant increase in apoptotic cells (24.11% total apoptosis) compared to untreated controls (1.38%) as measured by Annexin V-FITC staining.
TreatmentEarly Apoptosis (%)Late Apoptosis (%)Necrosis (%)Total Apoptosis (%)
Compound 20/SNB-758.4913.432.1924.11
Control/SNB-750.730.280.371.38

This study highlights the compound's potential as an effective antitumor agent through apoptotic pathways .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of similar compounds on neuronal cell lines exposed to amyloid-beta toxicity demonstrated that these compounds could significantly reduce cell death and promote neuronal survival by inhibiting BACE1 activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 7-(phenylcarbonyl)-11-(pyridin-3-yl)-dibenzo[b,e][1,4]diazepin-1-one, and how do reaction conditions influence yield?

  • Methodology : Palladium(II)-catalyzed cyclization/addition reactions in green solvents (e.g., water/ethanol mixtures) are effective for dibenzo[b,e][1,4]diazepine derivatives. Optimal conditions include heating to 100°C in sealed tubes and purification via column chromatography. Variations in substituents (e.g., pyridinyl vs. methoxyphenyl groups) may require adjusted boronic acid equivalents or reaction times .
  • Key Considerations : Monitor reaction progress using TLC and characterize intermediates via 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity.

Q. How should researchers validate the structural conformation of this compound?

  • Methodology : Use X-ray crystallography to resolve the dibenzo[b,e][1,4]diazepine core and confirm substituent orientations. For example, crystal structures of analogous compounds (e.g., 11-(4-methoxyphenyl) derivatives) reveal chair-like conformations in the diazepine ring and intermolecular hydrogen bonding patterns .
  • Validation Steps : Compare experimental NMR chemical shifts (e.g., carbonyl signals at ~170 ppm in 13C^{13}C-NMR) with computational predictions from DFT calculations.

Advanced Research Questions

Q. What strategies address contradictions in pharmacological activity data for dibenzo[b,e][1,4]diazepine derivatives?

  • Methodology : Perform dose-response assays across multiple cell lines to distinguish target-specific effects from off-target interactions. For example, discrepancies in IC50_{50} values may arise from variations in cell membrane permeability or metabolic stability of the pyridin-3-yl substituent .
  • Data Reconciliation : Use multivariate analysis to correlate structural features (e.g., electron-withdrawing phenylcarbonyl groups) with activity trends. Cross-reference with molecular docking studies to identify binding site interactions (e.g., with GABAA_A receptors or kinase domains).

Q. How can computational models predict the compound’s pharmacokinetic properties?

  • Methodology : Apply QSAR (Quantitative Structure-Activity Relationship) models to estimate logP, solubility, and metabolic stability. For instance, the pyridinyl moiety may enhance water solubility but reduce blood-brain barrier permeability .
  • Validation : Compare in silico predictions (e.g., SwissADME) with experimental data from hepatic microsome assays or Caco-2 cell permeability studies.

Q. What experimental designs optimize the compound’s selectivity for specific biological targets?

  • Methodology : Use factorial design to test substituent modifications (e.g., replacing phenylcarbonyl with acetyl groups) and assess their impact on selectivity. For example, 10-aryl-substituted analogs show enhanced affinity for serotonin receptors over dopamine transporters .
  • Statistical Analysis : Apply ANOVA to identify significant factors (e.g., substituent polarity, steric bulk) affecting target engagement.

Methodological Frameworks

Q. How should researchers integrate theoretical frameworks into mechanistic studies of this compound?

  • Guidelines : Link hypotheses to established theories, such as the "lock-and-key" model for receptor binding or frontier molecular orbital theory for reactivity predictions. For example, the electron-deficient pyridinyl group may facilitate nucleophilic aromatic substitution reactions .
  • Implementation : Use cheminformatics tools (e.g., MOE, Schrodinger Suite) to map electronic properties and simulate reaction pathways.

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